3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium perchlorate

Non-aqueous electrochemistry Organic-phase dye application Solubility-driven procurement

3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium perchlorate (CAS 56109-48-9) is the perchlorate salt of the Azure B cation, a phenothiazin-5-ium dye belonging to the methylene blue family. Unlike the common chloride salt (Azure B, CAS 531-55-5), the perchlorate counterion (ClO₄⁻) confers distinct physicochemical properties, including altered solubility in organic solvents, modified redox behavior, and different solid-state magnetic characteristics.

Molecular Formula C15H16ClN3O4S
Molecular Weight 369.8 g/mol
CAS No. 56109-48-9
Cat. No. B12684024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium perchlorate
CAS56109-48-9
Molecular FormulaC15H16ClN3O4S
Molecular Weight369.8 g/mol
Structural Identifiers
SMILESCNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C15H15N3S.ClHO4/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)
InChIKeyWGMJNZRYUIDFPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium Perchlorate (CAS 56109-48-9): A Non-Halide Azure B Salt for Specialized Redox and Solubility-Driven Applications


3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium perchlorate (CAS 56109-48-9) is the perchlorate salt of the Azure B cation, a phenothiazin-5-ium dye belonging to the methylene blue family [1]. Unlike the common chloride salt (Azure B, CAS 531-55-5), the perchlorate counterion (ClO₄⁻) confers distinct physicochemical properties, including altered solubility in organic solvents, modified redox behavior, and different solid-state magnetic characteristics. This compound is employed as a redox indicator, biological stain, and precursor for specialized dye formulations .

Why 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium Perchlorate Cannot Be Simply Swapped with Azure B Chloride or Tetrafluoroborate


The choice of counterion in phenothiazin-5-ium salts is not trivial; it directly influences solubility, thermal stability, spectral properties, and electrochemical behavior [1]. For instance, Azure B chloride (CAS 531-55-5) shows limited solubility in non-aqueous solvents, whereas perchlorate salts generally exhibit enhanced solubility in polar organic solvents, making the perchlorate form more suitable for non-aqueous electrochemistry and organic-phase reactions . Similarly, the tetrafluoroborate analog (CAS 79288-94-1) has a distinct melting point (244 °C dec.) and absorption maximum (λmax 637 nm in methanol), further underscoring that counterion substitution alters key performance parameters . Therefore, substituting the perchlorate with a generic Azure B salt risks compromising application-specific requirements.

Quantitative Differentiation of 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium Perchlorate from Its Closest Analogs


Enhanced Solubility in Organic Solvents Versus Azure B Chloride

Azure B chloride (CAS 531-55-5) is reported as soluble in water at 1 mg/mL but only sparingly soluble in alcohol, limiting its utility in non-aqueous media . In contrast, perchlorate salts are widely recognized for their good solubility in polar organic solvents such as acetonitrile, acetone, and DMSO [1]. This differential solubility means that 3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium perchlorate can be dissolved and used in organic-phase electrochemical cells, non-aqueous titrations, and organic dye-sensitized systems where the chloride congener would precipitate or remain heterogeneous.

Non-aqueous electrochemistry Organic-phase dye application Solubility-driven procurement

Distinct Absorption Maximum Compared to Azure B Tetrafluoroborate

The tetrafluoroborate salt of Azure B (CAS 79288-94-1) displays an absorption maximum (λmax) at 637 nm in methanol . While the exact λmax of the perchlorate salt is not published, phenothiazin-5-ium dyes typically show a counterion-dependent shift in λmax of 5–15 nm due to ion-pairing effects in organic solvents [1]. Consequently, the perchlorate salt is expected to exhibit a λmax between 640 and 650 nm, potentially overlapping with the chloride (λmax ≈ 647 nm) but distinct from the tetrafluoroborate. This spectral difference is quantifiable by UV-Vis spectroscopy and can be used as a rapid identity test when specifying the perchlorate salt.

UV-Vis spectroscopy Dye characterization Quality control

Higher Solid-State Paramagnetic Susceptibility Versus Bromide Salts

In a systematic study of phenothiazine derivatives, Ortiz et al. (1981) compared perchlorate and bromide salts and found that the perchlorate exhibits distinctly higher paramagnetic susceptibility (χₘ) [1]. While the study used promazine derivatives, the trend is attributed to the counteranion size: the larger perchlorate anion reduces steric hindrance between stacked radical cations, allowing closer π-orbital overlap and stronger magnetic interaction. For 3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium perchlorate, this implies a more paramagnetic solid-state behavior than its bromide counterpart, which can be exploited in magnetic-property-dependent applications such as organic conductors or magnetic resonance probes.

Solid-state magnetism Radical cation characterization Material science

Superior Chromatographic Retention in Acetonitrile-Based Mobile Phases

A 2008 study on the chaotropic effect in reversed-phase liquid chromatography demonstrated that phenothiazine derivatives form the most stable complexes with perchlorate anion, especially when acetonitrile is used as the mobile phase [1]. This translates to enhanced retention and improved peak symmetry for the perchlorate salt compared to chloride or other halide forms. In practical terms, 3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium perchlorate can be separated with higher resolution and sensitivity in acetonitrile-based HPLC methods, making it a preferred reference standard for analytical method development where perchlorate-containing mobile phases are already employed.

RP-HPLC Chaotropic chromatography Phenothiazine analysis

Optimal Application Scenarios for 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium Perchlorate Based on Quantified Evidence


Non-Aqueous Redox Mediator for Electrosynthesis

Leveraging the enhanced organic solvent solubility of the perchlorate salt over Azure B chloride [1], this compound is ideally suited as a redox mediator in non-aqueous electrochemical cells. It can be dissolved in acetonitrile or propylene carbonate to facilitate electron-transfer reactions without precipitation, ensuring consistent performance throughout the electrolysis.

Reference Standard for Perchlorate-Modified HPLC Methods

When developing HPLC methods that use perchlorate-based mobile phases, employing 3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium perchlorate as the reference standard ensures maximal retention and peak symmetry [2]. This avoids the peak distortion that can occur when chloride salts are injected into a perchlorate-dominated mobile phase.

Solid-State Magnetic Material Research

The higher solid-state paramagnetism of perchlorate versus bromide phenothiazine salts, as documented by Ortiz et al. [3], makes this compound a candidate for studies on organic radical-cation magnets. Researchers can exploit the counterion effect to tune magnetic interactions in crystalline assemblies.

Spectroscopic Probe Distinct from Tetrafluoroborate and Chloride Analogs

With a different absorption maximum from the tetrafluoroborate salt [4] and improved organic solubility over the chloride, the perchlorate salt can serve as a unique spectroscopic probe in multiplexed detection schemes where spectral overlap must be minimized.

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